![molecular formula C17H17NO4 B6664516 5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid](/img/structure/B6664516.png)
5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid
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Overview
Description
5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid involves several steps. One common synthetic route includes the condensation of a furan derivative with a cyclobutylmethyl phenyl carbamate under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its pharmacological properties.
Mechanism of Action
The mechanism of action of 5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[Cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid can be compared with other furan derivatives, such as:
2-Furoic acid: Known for its antimicrobial properties.
Furfuryl alcohol: Used in the production of resins and as a solvent.
Furan-2-carboxylic acid: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[cyclobutylmethyl(phenyl)carbamoyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(14-9-10-15(22-14)17(20)21)18(11-12-5-4-6-12)13-7-2-1-3-8-13/h1-3,7-10,12H,4-6,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMBYNBOXBINSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(C2=CC=CC=C2)C(=O)C3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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